Dityrosine (hydrochloride)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEPHPAGIIPFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biogenesis and Formation Mechanisms of Dityrosine Hydrochloride
Enzymatic Pathways for Dityrosine (B1219331) Formation
A variety of enzymes, primarily peroxidases, catalyze the formation of dityrosine by generating tyrosyl radicals.
Peroxidase-Catalyzed Dityrosine Generation
Peroxidases are a large family of enzymes that catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂). The general mechanism involves the enzyme cycling through two higher oxidation states, known as Compound I and Compound II. In the context of dityrosine formation, a peroxidase reacts with H₂O₂ to form Compound I. Compound I then abstracts an electron from a tyrosine residue to generate a tyrosyl radical and Compound II. Compound II can also oxidize another tyrosine residue, returning the enzyme to its native state and producing a second tyrosyl radical. Two of these tyrosyl radicals can then combine to form a stable dityrosine cross-link. researchgate.net
Several peroxidases have been shown to facilitate dityrosine formation:
Horseradish Peroxidase (HRP): HRP is a well-studied plant peroxidase frequently used in vitro to induce dityrosine cross-linking in proteins like caseinate and whey protein. nih.govtandfonline.com The process involves the radicalization of tyrosine residues, leading to the formation of dityrosine. tandfonline.com The efficiency of HRP-catalyzed dityrosine formation can be influenced by the solvent environment; for instance, the yield is significantly higher in 25% dioxane compared to an aqueous medium, likely due to increased exposure of tyrosine residues. wur.nl A ternary system of HRP, glucose oxidase, and D-glucose can also effectively cross-link proteins via dityrosine formation. nih.gov However, phosphorylation of the tyrosine residue prevents this dimerization, suggesting a potential regulatory mechanism in vivo. nih.govcore.ac.uk
Vascular Peroxidase 1 (VPO1): VPO1, a member of the peroxidase-cyclooxygenase superfamily highly expressed in the cardiovascular system, has been shown to promote dityrosine cross-linking. nih.gov This suggests a role for VPO1 in the modification of the extracellular matrix in the vascular wall. nih.gov
Cytochrome c Peroxidase (Ccp1): In the absence of its reducing substrate, Ccp1 can undergo heme-mediated oxidation by H₂O₂, leading to extensive intramolecular dityrosine cross-linking. rsc.orgrsc.org This process involves the formation of tyrosyl radicals. rsc.org
Other Peroxidases: Other peroxidases, such as lactoperoxidase and soybean peroxidase, have also been implicated in dityrosine formation. wur.nl Manganese peroxidase (MnP) is noteworthy as it can oxidize protein tyrosines without direct contact, using a diffusible manganese complex. wur.nl In Drosophila, a dual oxidase (Duox) and a peroxidase are involved in creating a dityrosine network in the gut, which acts as a molecular barrier. nih.gov
Myeloperoxidase-Dependent Dityrosine Synthesis
Myeloperoxidase (MPO) is a heme peroxidase abundantly found in the azurophilic granules of neutrophils and to a lesser extent in monocytes and certain macrophages. jci.orgahajournals.org Secreted by activated phagocytes at sites of inflammation, MPO plays a crucial role in host defense by generating reactive oxidants. ahajournals.orgnih.govnih.gov
MPO catalyzes the formation of dityrosine by oxidizing L-tyrosine to a tyrosyl radical in the presence of H₂O₂. jci.orgnih.govnih.govresearchgate.net This reaction is independent of halides and does not require free metal ions. jci.orgnih.gov The resulting tyrosyl radicals can then couple to form o,o'-dityrosine, a stable cross-link. jci.org This pathway has been demonstrated with purified MPO, as well as with activated human neutrophils and monocyte-derived macrophages. nih.govresearchgate.net The reaction is inhibited by heme poisons such as azide, cyanide, and aminotriazole, as well as by the H₂O₂ scavenger catalase, confirming the peroxidative mechanism. jci.orgnih.govresearchgate.net
Interestingly, L-tyrosine can effectively compete with chloride (Cl⁻), another major substrate for MPO, for reaction with the enzyme. researchgate.netresearchgate.net While MPO is well-known for producing hypochlorous acid (HOCl) from H₂O₂ and Cl⁻, its ability to generate tyrosyl radicals suggests a distinct pathway for oxidative damage. ahajournals.orgnih.govmdpi.com In fact, at neutral pH, tyrosine can enhance the chlorinating activity of MPO by reducing Compound II back to the native enzyme, thereby accelerating the catalytic cycle. nih.gov The formation of dityrosine catalyzed by MPO has been observed in various pathological contexts, including atherosclerotic plaques. wur.nl
Other Enzyme-Mediated Dityrosine Formation Systems
Besides peroxidases, other enzyme systems can contribute to dityrosine formation. For instance, a cytochrome P-450-like enzyme is involved in cross-linking proteins in the spore wall of the yeast Saccharomyces cerevisiae through dityrosine bonds. researchgate.net In some organisms, dual oxidase (Duox) enzymes, which have both an oxidase and a peroxidase domain, are directly involved in generating dityrosine cross-links for structuring extracellular matrices, such as the insect cuticle. nih.govrupress.org In coccidian parasites like Eimeria maxima, peroxidase activity is detected in the wall-forming bodies of macrogametes and is implicated in the dityrosine cross-linking that hardens the oocyst wall. asm.org
Non-Enzymatic Pathways for Dityrosine Formation
Dityrosine can also be formed through non-enzymatic mechanisms, primarily involving the action of reactive oxygen species (ROS) and ionizing radiation, which generate the necessary tyrosyl radicals. nih.govnih.gov
Ionizing Radiation-Induced Dityrosine Formation
Exposure of proteins to ionizing radiation, such as gamma rays or X-rays, can lead to the formation of dityrosine. sc.eduiaea.org The primary mechanism is the radiolysis of water, which generates hydroxyl radicals (•OH). nih.govmdpi.com These radicals then react with tyrosine residues to form tyrosyl radicals, which subsequently dimerize to dityrosine. iucr.orgnih.govmdpi.com
Metal-Catalyzed Oxidative Dityrosine Cross-linking (e.g., Cu²⁺/H₂O₂ System)
Metal-catalyzed oxidation (MCO) represents a significant pathway for the formation of dityrosine cross-links in proteins. nih.govresearchgate.net Among the various MCO systems, the combination of copper ions (Cu²⁺) and hydrogen peroxide (H₂O₂) is particularly effective at inducing dityrosine formation. nih.govresearchgate.net This process involves the generation of reactive oxygen species (ROS) and tyrosyl radical intermediates. caymanchem.com
The mechanism is initiated by the interaction of H₂O₂ with a Cu(II)-tyrosinate complex, which is formed when copper binds to tyrosine residues within a protein. acs.org This interaction facilitates the generation of tyrosyl radicals. nih.gov Studies have shown that incubating proteins like amyloid-β (Aβ) with Cu²⁺, at concentrations lower than those found in amyloid plaques, leads to the formation of dityrosine cross-linked, SDS-resistant oligomers. nih.govacs.org The addition of H₂O₂ significantly accelerates this copper-induced dityrosine cross-linking. acs.org
Research on various proteins and model systems has elucidated the specificity and conditions of this reaction. For instance, in studies comparing different MCO systems (H₂O₂/Cu, H₂O₂/Fe-EDTA, ascorbate (B8700270)/Cu, and ascorbate/Fe-EDTA), the H₂O₂/Cu system was found to preferentially cause dityrosine formation in lens proteins. nih.govresearchgate.net The formation of dityrosine via the H₂O₂/Cu system appears to be independent of the dissolved oxygen concentration. nih.govresearchgate.net Furthermore, adding reducing agents like glutathione (B108866) or ascorbic acid can suppress the generation of dityrosine by quenching the tyrosyl radicals. nih.gov
In the context of neurodegenerative diseases, metal-catalyzed dityrosine formation is highly relevant. Elevated levels of metals such as copper are found in the substantia nigra of brains with Parkinson's disease, suggesting a potential mechanism for dityrosine formation in α-synuclein. scispace.com In vitro experiments have confirmed that incubating α-synuclein with Cu²⁺ and H₂O₂ rapidly induces the formation of dityrosine cross-links. scispace.com Similarly, the Aβ peptide associated with Alzheimer's disease binds copper through its tyrosine and histidine residues, catalyzing the production of H₂O₂ and subsequent dityrosine-mediated oligomerization. acs.org
| Protein/Substrate | MCO System | Key Findings | Reference(s) |
| Amyloid-β (Aβ) Peptides | Cu²⁺/H₂O₂ | Induces SDS-resistant, dityrosine cross-linked oligomers. H₂O₂ addition strongly promotes the reaction. | nih.govacs.org |
| α-Synuclein | Cu²⁺/H₂O₂ | Rapid formation of dityrosine cross-links, leading to dimers and higher-order oligomers. | scispace.comau.dk |
| Lens Proteins | H₂O₂/Cu²⁺ vs. other MCOs | The H₂O₂/Cu²⁺ system is the most effective for dityrosine formation compared to iron-based or ascorbate systems. | nih.govresearchgate.net |
| RNase and Lysozyme | H₂O₂/Cu²⁺ | Dityrosine formation increases in a dose-dependent manner, accounting for over 50% of the characteristic dityrosine fluorescence. | sc.edusc.edu |
| N-acetyl-tyrosine | H₂O₂/Cu²⁺ | Confirmed that the H₂O₂/Cu²⁺ combination is specific for generating dityrosine from a simple tyrosine derivative. | nih.govresearchgate.net |
Ultraviolet Radiation-Induced Dityrosine Formation
Exposure to ultraviolet (UV) radiation is another primary mechanism leading to the formation of dityrosine cross-links. plos.orgresearchgate.net This photochemical process is initiated by the absorption of UV light (typically around 280 nm) by tyrosine residues, which results in the photo-ejection of an electron and the generation of a tyrosyl radical. nih.gov Two of these radicals can then combine to form a stable dityrosine bridge. plos.org This process can create either intramolecular (within the same protein) or intermolecular (between different protein molecules) cross-links. researchgate.net
The formation of dityrosine is characterized by a unique and strong fluorescence emission, typically observed between 400 and 410 nm. plos.orgnih.gov This distinct spectral property allows for the sensitive detection and monitoring of UV-induced dityrosine formation in real-time. nih.gov The deprotonated form of dityrosine has an absorption maximum at approximately 315 nm, while the protonated form absorbs at around 283 nm. plos.org
Numerous studies have demonstrated UV-induced dityrosine formation in various proteins. For example, continuous UV excitation of human insulin (B600854) at 276 nm leads to the progressive formation of dityrosine, resulting in covalent dimerization of the hormone. plos.orgtaylorandfrancis.com This structural modification is accompanied by the breakage of disulfide bonds and significant losses in secondary and tertiary structure, ultimately impairing the hormone's function. plos.org Similarly, UV irradiation of α-synuclein, a protein implicated in Parkinson's disease, has been shown to be a potent method for generating dityrosine-modified monomers and dimers. nih.govnih.gov
The efficiency of dityrosine formation can be influenced by the surrounding environment and the presence of other substances. For instance, UVB irradiation of tyrosine in the presence of nitrite (B80452) can lead to the formation of 3-nitrotyrosine (B3424624) as a competing product. mdpi.com The mechanism is thought to involve the combination of the tyrosyl radical with a nitrogen dioxide radical (•NO₂), which is generated from the photooxidation of nitrite. mdpi.com
| Protein/System | UV Wavelength | Key Findings | Reference(s) |
| Human Insulin | 276 nm | Progressive formation of dityrosine leads to covalent dimerization and loss of hormonal function. | plos.orgtaylorandfrancis.com |
| α-Synuclein | 280 nm | Highly susceptible to UV-induced dityrosine formation, generating monomers and dimers that affect fibril formation. | nih.govnih.gov |
| Calmodulin | UV Irradiation | Results in a low yield (~6%) of dityrosine, suggesting the reaction can be self-limiting. | plos.org |
| L-Tyrosine Solution | UVB | UVB exposure induces tyrosine dimerization to form 3,3'-dityrosine. | mdpi.com |
| Resilin (Dragonfly Wing) | Ultraviolet Light | Exhibits natural blue fluorescence characteristic of dityrosine, highlighting its structural role. | researchgate.net |
Chemical Synthesis Methodologies for Dityrosine (hydrochloride)
The synthesis of dityrosine (hydrochloride) for research and as a standard for analytical studies can be achieved through several methodologies, including both enzymatic and purely chemical routes.
Enzymatic synthesis commonly employs peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). usda.govtandfonline.comsmolecule.com This method mimics a biological formation pathway where the enzyme catalyzes the one-electron oxidation of L-tyrosine to generate tyrosyl radicals, which then dimerize to form dityrosine. tandfonline.comnih.gov While effective, these enzymatic methods have been reported to yield dityrosine with conversions of around 25–50% of the theoretical maximum. usda.gov
Purely chemical synthesis methods offer alternative routes. One reported non-enzymatic method involves the oxidation of L-tyrosine for the simultaneous preparation of dityrosine and 3-bromotyrosine (B1580512), achieving a high recovery of approximately 72% for both derivatives. usda.gov More advanced organic synthesis strategies have also been developed. An efficient synthesis was achieved via a palladium-catalyzed tandem Miyaura borylation−Suzuki coupling reaction starting from protected 3-iodotyrosine. acs.org This approach allows for a one-step global deprotection to yield the final dityrosine product. acs.org Other transition-metal-catalyzed methods, such as those involving ruthenium complexes, can also induce dityrosine formation upon light irradiation. rsc.org In one such system, a ruthenium complex acts as a photosensitizer that, in the presence of a co-oxidant like ammonium (B1175870) persulfate, mediates the formation of tyrosyl radicals under visible light. rsc.org
| Synthesis Method | Key Reagents/Catalysts | Starting Material | Key Characteristics | Reference(s) |
| Enzymatic Oxidation | Horseradish Peroxidase (HRP), H₂O₂ | L-Tyrosine | Mimics biological formation; yields reported at 25-50% of theoretical maximum. | usda.govtandfonline.com |
| Non-enzymatic Oxidation | Not specified in abstract | L-Tyrosine | Simple, rapid method for simultaneous preparation of dityrosine and 3-bromotyrosine with ~72% recovery. | usda.gov |
| Suzuki Coupling | Palladium catalyst | Protected 3-iodotyrosine | Efficient, multi-step chemical synthesis with a final one-step deprotection. | acs.org |
| Photocatalysis | Ruthenium(II) complex, Ammonium Persulfate (APS), Visible Light | Tyrosine-containing peptides | Light-induced cross-linking; formation observed within minutes. | rsc.org |
| Ullmann Coupling | Copper(I) iodide (CuI), N,N-dimethylglycine | DOPA derivatives, Aryl iodides | Used for the synthesis of isodityrosine (B1672229) (an isomer), highlighting the use of copper in C-O bond formation. | mdpi.com |
Tyrosyl Radical Intermediates in Dityrosine Formation Mechanisms
The formation of dityrosine is fundamentally dependent on the generation of a tyrosyl radical as a key intermediate. nih.govnih.gov This radical is formed by the removal of a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue. nih.gov The resulting phenoxyl radical (Tyr•) is relatively stable and can undergo radical isomerization followed by a diradical coupling reaction between the ortho positions of two separate tyrosine rings, ultimately forming a carbon-carbon biphenyl (B1667301) bond. nih.govresearchgate.net
Tyrosyl radicals can be generated through various oxidative pathways. portlandpress.com In biological systems, enzymes like myeloperoxidase, secreted by phagocytes, use hydrogen peroxide to oxidize L-tyrosine into a tyrosyl radical, which can then dimerize to form dityrosine. nih.govnih.gov This process is a key pathway for oxidative damage by immune cells. nih.govconsensus.app Metal-catalyzed oxidation, particularly with Cu²⁺/H₂O₂, also proceeds via the generation of tyrosyl radicals. nih.govnih.gov Furthermore, physical methods like UV or gamma irradiation can induce the formation of tyrosyl radicals through the ejection of an electron. plos.orgresearchgate.net
Once formed, the tyrosyl radical is a branching point for several reactions. While its dimerization to form 3,3'-dityrosine is a major outcome, it can also react with other radical species. nih.govportlandpress.com For example, a reaction with a superoxide (B77818) radical (O₂•⁻) can either lead to the "repair" of the tyrosine residue or the formation of a tyrosine hydroperoxide. otago.ac.nznih.gov Reaction with a nitrogen dioxide radical (•NO₂) produces 3-nitrotyrosine. mdpi.comportlandpress.com The tyrosyl radical can also react with another tyrosine molecule to form trityrosine and other higher-order structures. nih.gov The specific products formed depend heavily on the local concentration of different radical species and the surrounding molecular environment. nih.govmdpi.com
| Generation Method | System/Enzyme | Intermediate | Subsequent Reactions | Reference(s) |
| Enzymatic Oxidation | Myeloperoxidase, H₂O₂ | Tyrosyl radical (Tyr•) | Dimerization to dityrosine. | nih.govnih.gov |
| Metal-Catalyzed Oxidation | Cu²⁺/H₂O₂ | Tyrosyl radical (Tyr•) | Dimerization to dityrosine, formation of protein oligomers. | nih.govnih.govacs.org |
| UV Irradiation | UV Light (e.g., 280 nm) | Tyrosyl radical (Tyr•) | Dimerization to dityrosine (inter- or intramolecular). | plos.orgresearchgate.netnih.gov |
| Radiolysis | γ-radiation | Tyrosyl radical (Tyr•) | Dimerization to dityrosine. | mdpi.com |
| Reaction with other radicals | Peroxidases, •NO₂, O₂•⁻ | Tyrosyl radical (Tyr•) | Reaction with •NO₂ to form 3-nitrotyrosine; reaction with O₂•⁻ to form tyrosine hydroperoxide or regenerate tyrosine. | mdpi.comportlandpress.comotago.ac.nz |
Biological Occurrence and Physiological Functions of Dityrosine Cross Links
Presence of Dityrosine (B1219331) in Extensible Proteins and Polymeric Structures
Dityrosine cross-links are integral components of several extensible proteins and polymeric structures, contributing to their unique material properties. Notable examples include:
Elastin: A key protein in connective tissues, elastin's elasticity is partly attributed to the presence of dityrosine cross-links. These cross-links help maintain the structural integrity of tissues that undergo repeated stretching and recoiling, such as arteries, lungs, and skin.
Resilin: This elastomeric protein is found in specialized regions of the arthropod cuticle, such as in the wing hinges of insects. wikipedia.org The remarkable elasticity and resilience of resilin, which allows for efficient energy storage and release during flight and jumping, are a direct result of a protein network extensively cross-linked by dityrosine. researchgate.net
Calmodulin: This calcium-binding messenger protein can be induced to form dityrosine cross-links, particularly between Tyr-99 and Tyr-138, upon UV irradiation in the presence of calcium. nih.govnih.gov While not a primary structural component, the formation of these cross-links has been studied to understand calmodulin's structure and its interactions with other proteins. nih.govnih.gov
Table 1: Occurrence of Dityrosine in Various Proteins
| Protein | Organism/Tissue | Primary Function | Role of Dityrosine |
|---|---|---|---|
| Elastin | Vertebrate connective tissues | Provides elasticity to tissues | Structural stability and resilience |
| Resilin | Insect cuticle | Energy storage and release | High elasticity and fatigue resistance |
Dityrosine as a Natural Post-Translational Modification
Dityrosine formation is a naturally occurring post-translational modification (PTM) that can be either enzyme-catalyzed or induced by oxidative stress. mdpi.com This modification involves the formation of a covalent bond between the ortho-carbons of the phenolic rings of two tyrosine residues. nih.gov The generation of a tyrosyl radical is the initial step in this process. nih.gov As a PTM, dityrosine plays a crucial role in protein structure and function, often conferring enhanced stability. acs.org
Contributions of Dityrosine to Protein Structural Stability and Resistance
The introduction of dityrosine cross-links into protein structures imparts significant stability and resistance to various forms of degradation.
One of the key functions of dityrosine cross-linking is to render proteins more resistant to enzymatic degradation. nih.govnih.govhmdb.ca This proteolytic resistance is critical for the longevity of structural proteins in tissues. For instance, fibronectin, an extracellular matrix protein, becomes resistant to degradation by multiple proteases, including Proteinase K, when cross-linked by dityrosine. nih.gov This increased stability is attributed to the covalent cross-links that sterically hinder the access of proteases to their cleavage sites. nih.gov
Beyond enzymatic resistance, dityrosine cross-links also protect proteins from physicochemical trauma. nih.govhmdb.ca This includes resistance to denaturation by chemical agents and physical stresses. The covalent nature of the dityrosine bond helps to maintain the tertiary and quaternary structures of proteins, preventing unfolding and aggregation under harsh conditions. This property is particularly important for extracellular matrix proteins that are exposed to a dynamic and potentially damaging environment.
Table 2: Research Findings on Dityrosine and Protein Resistance
| Protein | Type of Resistance | Experimental Observation |
|---|---|---|
| Fibronectin | Proteolytic | Oxidatively cross-linked fibronectin showed resistance to degradation by multiple proteases. nih.gov |
| Amyloid beta | Proteolytic and SDS-stability | Dityrosine cross-linked Aβ oligomers and fibrils exhibit enhanced stability and resistance to proteolytic degradation. nih.gov |
Role of Dityrosine in Biopolymer Material Assembly and Mechanical Properties
The formation of dityrosine cross-links is a fundamental mechanism in the assembly and determination of the mechanical properties of many biopolymers. acs.org These cross-links are crucial for creating robust and resilient biomaterials. For example, in the formation of hydrogels from proteins like bovine serum albumin and casein, dityrosine cross-linking induced by photopolymerization leads to the formation of a three-dimensional polymer network. frontiersin.orgnih.govnih.gov The extent of dityrosine cross-linking directly influences the mechanical properties of these hydrogels, such as their elasticity and storage modulus. frontiersin.orgnih.govnih.gov By controlling the conditions for dityrosine formation, it is possible to tailor the mechanical characteristics of these biopolymer-based materials for various applications. frontiersin.orgnih.govnih.gov
Dityrosine As a Biomarker of Oxidative Stress and Protein Modification
Dityrosine (B1219331) as an Indicator of Cellular Aging and Protein Damage
The accumulation of oxidatively damaged proteins is a hallmark of cellular aging. Dityrosine serves as a key biomarker in this process, as its levels have been shown to increase with age in various tissues. documentsdelivered.com This age-dependent accumulation suggests that dityrosine is a marker of the cumulative oxidative stress experienced by an organism over its lifespan. documentsdelivered.comnih.gov
Research has demonstrated a direct correlation between dityrosine levels and advancing age. For instance, studies on mouse cardiac and skeletal muscle have revealed that the concentration of dityrosine-cross-linked proteins increases with age. documentsdelivered.com Because dityrosine is chemically stable, resistant to acid hydrolysis and proteases, and not incorporated into the de novo synthesis of proteins, its presence directly reflects the extent of oxidative damage to endogenous proteins. nih.gov This makes it a valuable index of organismal oxidative stress and a reliable indicator of age-related protein damage. nih.govnih.gov The formation of these cross-links can contribute to the decline in cellular function associated with aging by promoting protein aggregation and reducing their susceptibility to normal proteolytic degradation. frontiersin.org
Dityrosine in Oxidatively Modified Proteins under Specific Conditions
The formation of dityrosine is not a random event but is induced under specific conditions that promote the generation of tyrosyl radicals. These conditions include exposure to electromagnetic radiation and various reactive chemical species.
Exposure to ultraviolet (UV) and gamma radiation is a well-established method for inducing protein oxidation and, consequently, dityrosine formation. medchemexpress.comfrontiersin.org Both forms of radiation can cause the radiolysis of water, generating hydroxyl radicals that readily attack tyrosine residues to form tyrosyl radicals. frontiersin.orgnih.gov These radicals can then combine to create dityrosine cross-links.
The process can result in either intramolecular or intermolecular cross-linking, often leading to protein aggregation. medchemexpress.com Studies on proteins like Human Serum Albumin (HSA) have shown that ionizing radiation leads to the formation of stable aggregates stabilized by dityrosine cross-links. frontiersin.org The amount of dityrosine generated increases with the absorbed radiation dose, making it a quantifiable marker for radiation-induced oxidative damage. frontiersin.orgnih.gov
Table 1: Effects of Irradiation on Protein Structure and Dityrosine Formation
| Irradiation Type | Primary Mechanism | Effect on Proteins | Dityrosine Role |
|---|---|---|---|
| UV Irradiation | Photo-oxidation, tyrosyl radical generation | Cross-linking, aggregation, changes in secondary structure | Specific marker of oxidation medchemexpress.com |
| Gamma Irradiation | Water radiolysis, hydroxyl radical formation | Denaturation, aggregation, peptide bond hydrolysis, fragmentation frontiersin.orgnih.gov | Primary cause of aggregation via cross-linking frontiersin.org |
Dityrosine is a common product when proteins are exposed to a variety of reactive chemical species. frontiersin.org These molecules can initiate the oxidative cascade that leads to the formation of tyrosyl radicals, the precursors to dityrosine.
Oxygen Free Radicals : Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are potent inducers of dityrosine. The hydroxyl radical can directly abstract a hydrogen atom from the phenolic group of tyrosine to create a tyrosyl radical. frontiersin.org
Nitrogen Dioxide : Exposure to nitrogen dioxide (NO₂) can also lead to the nitration and oxidation of tyrosine residues, including the formation of dityrosine. documentsdelivered.comfrontiersin.org
Peroxynitrite : This reactive nitrogen species (ONOO⁻), formed from the reaction of superoxide (B77818) and nitric oxide, is a powerful oxidant that can generate tyrosyl radicals, subsequently leading to dityrosine cross-links. frontiersin.orgfrontiersin.org
Lipid Hydroperoxides : The breakdown products of lipid peroxidation can also contribute to protein oxidation and the formation of dityrosine. documentsdelivered.comfrontiersin.org
The presence of dityrosine in proteins is therefore a strong indicator of exposure to these damaging reactive species, serving as a molecular footprint of specific oxidative events.
Dityrosine as a Specific Biomarker for Eosinophil-Mediated Tissue Injury
In inflammatory settings, specific types of immune cells contribute to oxidative stress. Eosinophils, a class of granulocytes, are key players in certain inflammatory responses, such as in allergic reactions and parasitic infections. researchgate.net During activation, eosinophils release the enzyme eosinophil peroxidase (EPO), which, in the presence of hydrogen peroxide, can generate reactive oxidants. nih.gov
Crucially, research has shown that eosinophils generate dityrosine through an eosinophil peroxidase-dependent mechanism involving the formation of tyrosyl radicals. documentsdelivered.com This process is analogous to the action of myeloperoxidase (MPO) in neutrophils, which also synthesizes dityrosine. nih.govnih.gov The MPO-hydrogen peroxide system oxidizes L-tyrosine to a tyrosyl radical, which then yields the stable dityrosine cross-link. nih.gov Given that dityrosine is resistant to proteolysis and chemically stable, its detection in tissues can serve as a specific marker, pinpointing sites of oxidative damage inflicted by activated phagocytes like eosinophils and neutrophils. nih.gov Therefore, dityrosine can be considered a specific biomarker for the tissue injury mediated by the oxidative activity of eosinophils.
Advanced Oxidation Protein Products (AOPPs) and Dityrosine Cross-linking
Advanced Oxidation Protein Products (AOPPs) are a class of uremic toxins and biomarkers of oxidative stress, primarily consisting of cross-linked protein products. nih.gov They are formed when plasma proteins, such as albumin and fibrinogen, react with chlorinated oxidants like hypochlorous acid (HOCl) during oxidative stress. nih.gov A key structural feature of high molecular weight AOPPs is the presence of dityrosine cross-links.
While it was initially thought that human serum albumin (HSA) was the main protein responsible for AOPP formation, recent studies have demonstrated a central role for fibrinogen. nih.gov When exposed to HOCl, fibrinogen readily forms high molecular weight aggregates stabilized by intermolecular dityrosine cross-linking. nih.gov In contrast, HSA tends to become carbonylated but does not form these dityrosine-linked aggregates to the same extent. nih.gov The level of dityrosine fluorescence directly correlates with the formation of high molecular weight AOPPs, underscoring dityrosine's role as a fundamental component and marker of these products. nih.gov
Table 2: Contribution of Plasma Proteins to AOPP Formation via Dityrosine Cross-linking
| Protein | Effect of HOCl Exposure | Dityrosine Formation | Role in High Molecular Weight AOPP Formation |
|---|---|---|---|
| Human Serum Albumin (HSA) | Carbonylation | Minimal | Does not form high molecular weight aggregates via dityrosine cross-links. nih.gov |
| Fibrinogen | Aggregation | Significant intermolecular cross-linking | Key protein for the formation of high molecular weight AOPPs. nih.gov |
Mechanistic Insights into Dityrosine Cross Linking in Pathophysiological Processes
Dityrosine (B1219331) Cross-linking in Neurodegenerative Disorders
Neurodegenerative disorders are frequently characterized by the accumulation of misfolded protein aggregates in the brain. Dityrosine cross-linking has been identified as a critical contributor to the formation and stabilization of these pathological protein deposits in conditions such as Alzheimer's and Parkinson's disease. frontiersin.orgfrontiersin.org
A central event in Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide into extracellular plaques in the brain. nih.govnih.gov Dityrosine cross-linking plays a significant role in the pathogenesis of Alzheimer's by promoting the stability and insolubility of Aβ assemblies. nih.govnih.gov Research has shown that dityrosine cross-linked Aβ is present in the brains of Alzheimer's patients, particularly around amyloid plaques. nih.gov
The formation of these cross-links is often catalyzed by the presence of metal ions, such as copper, which are found in high concentrations within amyloid plaques. nih.govacs.org Copper ions can interact with Aβ and, in the presence of hydrogen peroxide, facilitate the generation of reactive oxygen species (ROS). nih.govacs.org These ROS can then induce the formation of tyrosyl radicals, which subsequently couple to form dityrosine cross-links between Aβ peptides. frontiersin.org This process contributes to the formation of sodium dodecyl sulfate (B86663) (SDS)-resistant Aβ oligomers, a neurotoxic species found in the Alzheimer's brain. frontiersin.orgacs.org
Studies have demonstrated that dityrosine cross-linking can stabilize Aβ oligomers and fibrils, making them more resistant to proteolytic degradation. nih.govnih.gov While some research suggests that this cross-linking can slow the aggregation of Aβ into fibrils, it ultimately contributes to the persistence of these toxic oligomeric species. nih.gov The presence of dityrosine-cross-linked Aβ has been observed both in vitro and in the cerebrospinal fluid of Alzheimer's patients, suggesting its potential as a biomarker for oxidative stress in the disease. nih.govresearchgate.net
Table 1: Impact of Dityrosine Cross-linking on Amyloid-β
| Feature | Observation | References |
| Location | Found in and around amyloid plaques in the brains of Alzheimer's patients. | nih.gov |
| Formation | Catalyzed by copper ions and reactive oxygen species. | nih.govacs.org |
| Effect on Aβ | Stabilizes Aβ oligomers and fibrils, increasing their resistance to degradation. | nih.govnih.gov |
| Toxicity | Contributes to the formation of neurotoxic, SDS-resistant Aβ oligomers. | frontiersin.orgacs.org |
| Biomarker Potential | Detected in the cerebrospinal fluid of Alzheimer's patients. | nih.govresearchgate.net |
Another key pathological feature of Alzheimer's disease is the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govnih.gov Similar to its role in Aβ aggregation, dityrosine cross-linking is implicated in the stabilization and insolubility of tau aggregates. nih.govresearchgate.net
Oxidative stress, an early event in Alzheimer's pathogenesis, creates an environment conducive to the formation of dityrosine cross-links in tau proteins. nih.govresearchgate.net Studies have confirmed the presence of dityrosine in NFTs, as well as in tau oligomers and fibrils derived from the brains of Alzheimer's patients. nih.govnih.govresearchgate.net This cross-linking is believed to contribute to the insolubility and resistance to degradation that is characteristic of these tau deposits. nih.govresearchgate.net
Research using a fragment of the tau protein that forms the core of paired helical filaments has shown that prefibrillar tau species are more susceptible to dityrosine cross-linking than mature fibrils. nih.govresearchgate.net The formation of these cross-links results in heat and SDS-stable tau assemblies. nih.govresearchgate.net While the full extent of dityrosine's role in tau pathology is still under investigation, it is clear that this oxidative modification is a significant factor in the formation and stabilization of the pathological tau aggregates seen in Alzheimer's disease. nih.gov
Parkinson's disease is characterized by the presence of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein protein. researchgate.nete-jmd.org Oxidative stress and the presence of metal-rich environments are thought to trigger the assembly of α-synuclein into these pathological structures. researchgate.net Dityrosine cross-linking has been identified as a key modification in this process, contributing to the stabilization of α-synuclein aggregates. researchgate.netnih.gov
Immunogold labeling and electron microscopy have revealed the presence of dityrosine cross-links within Lewy bodies in the brain tissue of Parkinson's disease patients. researchgate.net In vitro studies have demonstrated that under conditions of oxidative stress, dityrosine cross-links form in α-synuclein through the covalent coupling of two tyrosine residues. researchgate.net Mass spectrometry analysis has identified that a significant cross-link occurs between the tyrosine residue at position 39 (Y39) on two different α-synuclein molecules, forming a homo-dimer. researchgate.net This dityrosine-linked dimer may act as a seed for the formation of larger oligomers and fibrils. researchgate.netfrontiersin.org
Interestingly, the effects of dityrosine cross-linking on α-synuclein aggregation appear to be complex. While intermolecular cross-links can stabilize aggregates, some studies suggest that intramolecular dityrosine cross-links can lead to a more compact, disordered monomeric form of α-synuclein that is less prone to forming ordered amyloid fibrils. nih.govacs.org This compaction, brought about by the cross-link, may sterically hinder the protein's ability to assemble into the β-sheet structures characteristic of amyloid fibrils. nih.govacs.org However, other research indicates that dityrosine-modified monomers and dimers can inhibit the fibrillation of unmodified α-synuclein by interfering with fibril elongation. nih.gov Conversely, when dityrosine cross-links form on pre-existing α-synuclein fibrils, they increase the stability of these structures. nih.gov
Table 2: Effects of Dityrosine Cross-linking on Alpha-Synuclein
| Aspect | Finding | References |
| In Vivo Evidence | Dityrosine cross-links are found in Lewy bodies of Parkinson's disease patients. | researchgate.net |
| Mechanism | Forms under oxidative stress, with Y39-Y39 intermolecular cross-links identified. | researchgate.net |
| Role in Aggregation | Dityrosine-linked dimers may seed further aggregation. | researchgate.netfrontiersin.org |
| Structural Impact | Intramolecular cross-links can induce a compact, aggregation-inhibited monomeric state. | nih.govacs.org |
| Functional Consequences | Dityrosine-modified monomers can inhibit fibril elongation, while cross-linked fibrils show increased stability. | nih.gov |
Dityrosine in Atherosclerosis Progression
Atherosclerosis, a chronic inflammatory disease, is a primary cause of cardiovascular conditions. mdpi.com The disease is characterized by the buildup of plaques in the arteries. Oxidative stress is a known contributor to the development of atherosclerosis, and dityrosine has been identified as a marker of protein oxidation in this context. nih.govbiomedres.us
Studies have shown a significant increase in the levels of o,o'-dityrosine in low-density lipoprotein (LDL) isolated from human atherosclerotic lesions compared to circulating LDL. nih.gov This suggests that oxidative damage within the vascular wall plays a role in the progression of the disease. The selective increase of o,o'-dityrosine in these lesions points towards the involvement of tyrosyl radicals in the oxidative processes occurring during atherosclerosis. nih.gov
Immunohistochemical techniques using a monoclonal antibody specific for protein dityrosine have confirmed the presence of dityrosine in atherosclerotic lesions in animal models. nih.gov Furthermore, research on human aortic lesions has indicated that while various oxidized protein moieties are present, only o,o'-dityrosine levels increase with the severity of the disease. nih.gov This correlation underscores the potential of dityrosine as a biomarker for the progression of atherosclerosis. The formation of dityrosine cross-links in proteins within the arterial wall can contribute to the altered protein function and inflammatory responses that drive the development of atherosclerotic plaques.
Dityrosine in Other Inflammation-Related Conditions (e.g., Asthma, Allergic Inflammatory Disorders)
While the role of dityrosine is well-documented in neurodegenerative diseases and atherosclerosis, its specific involvement in other inflammatory conditions like asthma and allergic disorders is less defined in the current scientific literature. However, dityrosine is generally considered a biomarker of oxidative stress, which is a common feature of many inflammatory processes. nih.gov For instance, dityrosine has been investigated as a potential marker for acute myocardial infarction, another condition with a significant inflammatory component. nih.gov Given that inflammation and oxidative stress are key components of asthma and allergic reactions, it is plausible that dityrosine formation could occur in these conditions as well, although direct evidence is not as established.
Dityrosine Involvement in Protein Aggregation Pathways
The formation of dityrosine cross-links is a significant factor in the broader context of protein aggregation, extending beyond the specific diseases mentioned above. researchgate.net This covalent modification can occur both within a single protein molecule (intramolecular) and between different protein molecules (intermolecular), leading to the formation of aggregates. researchgate.net
The process is often initiated by oxidative stress, which generates tyrosyl radicals. frontiersin.org These highly reactive species can then couple to form a stable dityrosine bond. frontiersin.org The resulting cross-links can lock proteins into non-native conformations, promoting their aggregation into either amorphous structures or highly organized amyloid fibrils. mdpi.com
The structural state of a protein can influence its susceptibility to dityrosine-induced aggregation. Unstructured proteins appear to be more readily cross-linked via dityrosine formation. researchgate.net This is because the lack of a defined tertiary structure allows for greater accessibility of tyrosine residues and facilitates the interaction between tyrosyl radicals. researchgate.net
Dityrosine cross-linking contributes to the stability and insolubility of protein aggregates, making them resistant to cellular clearance mechanisms. nih.govresearchgate.net This persistence of aggregated proteins is a common feature of many proteinopathies and can lead to cellular dysfunction and toxicity. msu.ru The presence of dityrosine is therefore a key indicator of oxidative damage to proteins and a critical step in the pathway of pathological protein aggregation. nih.gov
Intramolecular Dityrosine Cross-linking Effects
Intramolecular dityrosine cross-linking involves the formation of a covalent bond between two tyrosine residues within the same polypeptide chain. researchgate.net This type of cross-linking can impose significant structural constraints on a protein. nih.gov
Studies on the protein calmodulin demonstrate the consequences of such modifications. nih.gov When both intermolecular and intramolecular dityrosine cross-links were generated in calmodulin, the intramolecularly cross-linked monomer was found to be functionally weaker than the intermolecularly linked dimer. nih.gov This is presumably because the intramolecular link creates a more rigid and constrained structure, which impairs its biological activities, such as binding to calcium ions and smooth muscle myosin light chain kinase. nih.govnih.gov The intramolecular cross-linking of Tyr-99 and Tyr-138 in calmodulin significantly weakens its interaction with calcium and its ability to activate other enzymes. nih.gov
In α-synuclein, a protein associated with Parkinson's disease, mild oxidation can lead to the formation of intramolecular dityrosine cross-links. acs.org This intramolecular linkage, primarily between a C-terminal tyrosine and Tyr39, induces a more compact, yet still disordered, monomeric state that is resistant to forming amyloid fibrils. acs.org
Table 2: Effects of Intramolecular Dityrosine Cross-linking
| Protein | Structural Effect | Functional Consequence |
|---|---|---|
| Calmodulin | Increased structural constraint. nih.gov | Reduced efficiency in binding Ca2+ and smooth muscle light chain kinase; weakened biological activity compared to intermolecular dimer. nih.govnih.gov |
| α-Synuclein | Induces a compact, disordered monomeric conformation. acs.org | Prevents aggregation into β-sheet-rich fibrils due to steric hindrance from the cross-link. acs.org |
Dityrosine Influence on Protein Conformation and Functionality
The impact on biological activity is protein-specific and can range from a partial loss of function to an enhancement of aggregation. nih.gov
Ribonuclease A : The enzymatic activity of the dityrosine-linked dimer is reduced but not entirely eliminated. nih.gov
Alpha-crystallin (α-crystallin) : Dimerization does not significantly impact its chaperone-like ability to inhibit the aggregation of other proteins. nih.gov
Gamma B-crystallin (γB-crystallin) : In contrast to alpha-crystallin, dityrosine dimerization of this eye lens protein promotes its aggregation and precipitation, which is relevant in the context of cataract formation. nih.govnih.gov The dimer is structurally less stable and less soluble than the monomer. nih.gov
Calmodulin : Both intermolecular and intramolecular cross-linking compromise its function. nih.gov The intermolecular dimer binds Ca2+ and smooth muscle light chain kinase less efficiently than the native monomer. nih.gov Notably, the intramolecularly cross-linked monomer exhibits even weaker activity. nih.gov
Insulin (B600854) : UV-induced dityrosine cross-linking can cause insulin to form dimers. researchgate.net This dimerization can block the region of the hormone that binds to its receptor, leading to a permanent loss of biological function. researchgate.net
Table 3: Impact of Dityrosine Cross-linking on Protein Functionality
| Protein | Effect on Function | Underlying Structural/Conformational Change |
|---|---|---|
| Ribonuclease A | Enzymatic activity is lowered. nih.gov | Reduced structural stability. nih.gov |
| Alpha-crystallin | Chaperone-like ability is not significantly affected. nih.gov | N/A |
| Gamma B-crystallin | Promotes aggregation and precipitation. nih.govnih.gov | Subtle changes in tertiary structure; decreased stability and solubility. nih.gov |
| Calmodulin | Reduced efficiency in binding Ca2+ and target enzymes. nih.gov | Intramolecular cross-linking imposes greater structural constraints, leading to more severe functional consequences. nih.gov |
| Insulin | Permanent loss of function. researchgate.net | Dimerization blocks the receptor-binding region. researchgate.net |
Analytical and Spectroscopic Methodologies for Dityrosine Hydrochloride Detection and Quantification
Chromatographic Techniques for Dityrosine (B1219331) Analysis
Chromatographic separation is fundamental to the accurate analysis of dityrosine, often preceding its detection and quantification. These techniques are essential for isolating dityrosine from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely employed and highly sensitive method for the quantification of dityrosine. nih.gov This technique leverages the intrinsic fluorescent properties of dityrosine for its detection. The analysis is typically performed on protein hydrolysates.
The characteristic fluorescence of dityrosine allows for its specific detection. The excitation maximum for dityrosine is in the range of 315-325 nm, with an emission maximum around 400-420 nm. nih.gov For instance, in the analysis of actin oxidation, dityrosine was analyzed by reversed-phase HPLC with fluorescence detection at an excitation of 280 nm and an emission of 410 nm. researchgate.net Another study on human serum albumin utilized an excitation wavelength of 320 nm and monitored the emission centered at 420 nm. nih.gov
| Parameter | Wavelength (nm) | Application Context |
| Excitation | 280 | Actin Oxidation Analysis researchgate.net |
| Emission | 410 | Actin Oxidation Analysis researchgate.net |
| Excitation | 325 | General Dityrosine Monitoring nih.gov |
| Emission | 400-410 | General Dityrosine Monitoring nih.gov |
| Excitation | 320 | Human Serum Albumin Analysis nih.gov |
| Emission | 420 | Human Serum Albumin Analysis nih.gov |
This method's high sensitivity makes it suitable for detecting picomole quantities of dityrosine. nih.gov However, while sensitive, HPLC with fluorescence detection does not provide structural information about the chemical link between the tyrosine molecules. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been utilized for the analysis of dityrosine in mammalian tissues and urine samples. nih.govresearchgate.net This method combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to provide high specificity. Prior to analysis, dityrosine typically requires derivatization to increase its volatility for separation in the gas phase. While GC-MS offers excellent sensitivity and specificity, the sample preparation can be more extensive compared to liquid chromatography-based methods.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI-MS/MS), has become an indispensable tool for the identification and quantification of dityrosine and the characterization of dityrosine cross-linked peptides. nih.govresearchgate.netacs.orgnih.govmurdoch.edu.aunih.govmurdoch.edu.au This technique provides not only quantitative data but also crucial structural information, allowing for the identification of the specific protein targets and the location of the dityrosine cross-link. acs.orgmurdoch.edu.aunih.govmurdoch.edu.au
In LC-MS/MS analysis, dityrosine-containing peptides are fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence and the site of the cross-link. acs.orgmurdoch.edu.aunih.govmurdoch.edu.au Different fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collision-induced dissociation (HCD), electron transfer dissociation (ETD), and electron capture dissociation (ECD), can be employed to characterize the fragmentation patterns of dityrosine cross-linked peptides. acs.orgmurdoch.edu.aunih.govmurdoch.edu.au The development of these mass spectrometric methods has significantly advanced the capability to analyze this post-translational modification in complex biological systems. nih.govnih.gov
A study on the qualitative and quantitative assessment of dityrosine crosslinking in E. coli utilized label-free LC-MS/MS to create a large dataset of dityrosine crosslinks, demonstrating the power of this technique in proteomics. nih.gov
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantification of dityrosine. nih.govrsc.org This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard of dityrosine (e.g., 3,3-¹³C₆-dityrosine). curtin.edu.auresearchgate.net The ratio of the naturally occurring dityrosine to the isotopically labeled standard is then measured by mass spectrometry.
This approach effectively corrects for sample loss during preparation and for matrix effects that can suppress or enhance the ionization of the analyte. rsc.org An analytical method for quantifying dityrosine in milk powder samples based on isotope dilution LC-ESI-MS/MS has been developed, with a limit of detection of approximately 2 micromol dityrosine per mol of tyrosine. nih.gov Similarly, a method was validated for the quantification of dityrosine in grain proteins using this approach. curtin.edu.auresearchgate.net
| Isotope Used | Application | Reference |
| ³³C₆-dityrosine | Quantification in zein protein | curtin.edu.auresearchgate.net |
| ¹⁵N-monoiodotyrosine | Determination in newborn urine | rsc.org |
| ¹³C₂-diiodotyrosine | Determination in newborn urine | rsc.org |
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used chromatographic mode for the separation of dityrosine in protein hydrolysates. sc.edu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Dityrosine, being more hydrophobic than its parent amino acid tyrosine, is retained longer on the column, allowing for its separation from other amino acids and components of the hydrolysate.
Different gradient elution programs can be optimized for the analysis of dityrosine in various protein samples, such as RNase and lysozyme. sc.edu The separated dityrosine can then be detected by fluorescence or UV absorbance. This technique is often the first step in a multi-step analytical procedure, preceding mass spectrometry or other detection methods. nih.gov
Spectroscopic Characterization of Dityrosine
The unique spectroscopic properties of dityrosine, particularly its fluorescence, are fundamental to its detection and characterization. Dityrosine is a highly fluorescent molecule, a characteristic that is not shared by its precursor, tyrosine. researchgate.netnih.gov This intrinsic fluorescence provides a sensitive means for its detection.
The fluorescence emission of dityrosine is typically observed in the blue region of the spectrum, with an emission maximum around 400-420 nm when excited in the ultraviolet range (around 315-325 nm). nih.gov This specific fluorescence allows for the simple detection of dityrosine and can be used to visualize it in biological structures. wikipedia.org
It is important to note that the fluorescence of dityrosine can be influenced by its environment, such as pH. The fluorescence properties of dityrosine are distinct from those of other fluorescent amino acids like tryptophan, which allows for its selective detection in protein samples. nih.gov However, it is also noted that at certain excitation wavelengths, other protein modifications and tryptophan oxidation products might contribute to similar fluorescence, necessitating chromatographic separation for unequivocal identification. nih.gov
UV Absorbance Spectrophotometry of Dityrosine (hydrochloride)
UV absorbance spectrophotometry is a fundamental technique for detecting dityrosine. The formation of the biphenyl (B1667301) linkage between two tyrosine residues results in a distinct absorption profile that differs from that of the parent amino acid. When tyrosine is oxidized to form dityrosine, a new absorption band emerges in the 300–350 nm range. nih.gov
The UV absorption spectrum of dityrosine is pH-dependent, reflecting the ionization state of its phenolic hydroxyl groups. The acidic (neutral) form of dityrosine exhibits an absorption maximum at approximately 283-285 nm, while the basic (ionized) form shows a characteristic peak at around 315 nm. researchgate.netresearchgate.net This shift is due to the deprotonation of the phenolic groups in alkaline conditions. The pKa value for this transition is approximately 7.25. researchgate.net In acidic solutions, where the dityrosine is un-ionized, excitation at the 284 nm absorption band can be used for its detection. researchgate.net
| Form of Dityrosine | Approximate Absorption Maximum (λmax) | Reference |
|---|---|---|
| Acidic (Neutral) | ~284 nm | researchgate.net |
| Basic (Singly Ionized) | ~315 nm | researchgate.netresearchgate.net |
Fluorescence Spectroscopy of Dityrosine (hydrochloride)
Fluorescence spectroscopy is a highly sensitive method for the detection of dityrosine, owing to the compound's intrinsic fluorescence. nih.govwikipedia.org This property is frequently exploited to monitor the formation of dityrosine cross-links in proteins and biological samples both in vitro and in vivo. researchgate.net
The fluorescence signature of dityrosine is characterized by a broad emission spectrum. When excited at approximately 315-325 nm, dityrosine exhibits a strong fluorescence emission with a maximum typically observed in the range of 400 nm to 410 nm. nih.govtaylorandfrancis.com The precise excitation and emission maxima can vary slightly depending on the solvent and the local environment of the dityrosine moiety within a protein. For instance, reports have cited emission maxima at 400 nm, 409 nm, and 410 nm following excitation around 325 nm. nih.gov The ionized and non-ionized forms of dityrosine have distinct excitation peaks at 315 nm and 283 nm, respectively, while both forms emit between 400 and 409 nm. researchgate.nettaylorandfrancis.com This unique fluorescence allows for the specific detection of dityrosine even in complex mixtures. wikipedia.org
| Form of Dityrosine | Typical Excitation Wavelength (λex) | Typical Emission Wavelength (λem) | Reference |
|---|---|---|---|
| Ionized | ~315 nm | 400 - 410 nm | researchgate.nettaylorandfrancis.com |
| Non-ionized | ~283 nm | researchgate.nettaylorandfrancis.com | |
| General | ~325 nm | 400 - 410 nm | nih.govtaylorandfrancis.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dityrosine Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of dityrosine. While other methods can detect its presence, NMR provides detailed information about the covalent structure and the specific connectivity of the atoms, confirming the C-C bond between the ortho positions of the two tyrosine rings. nih.govresearchgate.netethz.ch
¹H NMR spectra of dityrosine show characteristic resonances in the aromatic region (6.8–7.4 ppm). The spectrum for 3,3'-dityrosine contains six aromatic protons, and their chemical shifts and coupling patterns are consistent with the cross-linked structure. researchgate.net Multidimensional NMR techniques can further be used to investigate changes in protein molecular structure resulting from oxidative damage and dityrosine formation. nih.gov These advanced NMR experiments help to identify structural flexibility and the exposure of previously protected backbone amide groups in proteins as a consequence of denaturation and cross-linking. nih.gov
Immunochemical Detection of Dityrosine Cross-links
Immunochemical methods offer high specificity and sensitivity for the detection and localization of dityrosine in biological tissues and complex protein mixtures. These techniques utilize antibodies that specifically recognize the dityrosine structure.
Advanced Mass Spectrometry Techniques for Dityrosine Cross-linked Peptides
Mass spectrometry (MS) has become an indispensable tool for the analysis of protein cross-links, providing detailed information on the specific residues involved. The identification of dityrosine cross-linked peptides, however, presents unique challenges that have been addressed by advanced tandem mass spectrometry (MS/MS) techniques. nih.govacs.org
Fragmentation Pattern Analysis of Dityrosine Cross-linked Peptides
Tandem mass spectrometry (MS/MS) is used to determine the sequence of peptides and identify post-translational modifications, including dityrosine cross-links. The fragmentation pattern of dityrosine-containing peptides depends on the dissociation method employed. acs.orgmurdoch.edu.au
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): In CID and HCD, fragmentation of the peptide backbone occurs, leading to the formation of b- and y-type product ions. acs.orgresearchgate.net A key characteristic is that the C-C bond of the dityrosine cross-link itself typically remains intact. acs.org The resulting spectra contain fragment ions from both peptide chains, allowing for their sequence determination. acs.orgmurdoch.edu.au
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): ETD and ECD are non-ergodic fragmentation methods that generate c- and z-type fragment ions. These techniques are also valuable for sequencing the peptide chains involved in the cross-link. nih.govacs.orgmurdoch.edu.au
Ultraviolet Photodissociation (UVPD): UVPD is a more recent technique that provides unique fragmentation pathways for dityrosine cross-linked peptides. nih.govacs.orguq.edu.au Unlike CID/HCD, UVPD can induce cleavage of the Cα-Cβ bond of the dityrosine residue. This specific cleavage generates diagnostic pairs of product ions that provide direct information about the individual peptides involved in the cross-link. nih.govacs.orguq.edu.au Furthermore, UVPD can produce dityrosine-specific "reporter ions" (e.g., at m/z 240.1019 and m/z 223.0752), which are useful for validating the presence of the cross-link. nih.govuq.edu.au
Analysis of these fragmentation patterns allows for the precise localization of the dityrosine bond within a single protein (intramolecular) or between two different proteins (intermolecular). researchgate.net This level of detail is crucial for understanding the structural and functional consequences of dityrosine formation in biological systems.
Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS/MS)
Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS/MS) has emerged as a powerful analytical technique for the characterization of dityrosine cross-linked peptides. This method utilizes high-energy photons to induce fragmentation of ions, offering unique dissociation pathways that are particularly informative for complex structures like dityrosine cross-links nih.gov. Research has demonstrated that UVPD provides specific and selective identification of dityrosine-containing peptides, which is crucial for understanding its role in various biological processes, including those associated with neuropathological diseases nih.govuq.edu.aurti.orgacs.org.
A key finding in the UVPD analysis of dityrosine cross-linked peptides is the characteristic cleavage across the Cα-Cβ bond of the dityrosine residue nih.govuq.edu.aurti.orgacs.orgacs.orgresearchgate.net. This specific fragmentation pattern is highly advantageous as it results in the formation of diagnostic pairs of product ions. These ion pairs provide direct information about the two individual peptide chains involved in the cross-link, effectively addressing the analytical challenge often encountered in identifying cross-linked species nih.govuq.edu.aurti.orgacs.orgacs.org.
Studies comparing UVPD with other fragmentation methods, such as Higher-energy C-trap Dissociation (HCD), have highlighted the efficiency of UVPD. For the protonated dityrosine precursor ion at m/z 361.1393, UVPD demonstrated a fragmentation efficiency of approximately 68-80%, compared to about 44% for HCD acs.org.
Detailed Research Findings
Research utilizing 213 nm UVPD-MS/MS on a protonated dityrosine precursor ion (m/z 361.1393) revealed the generation of unique product ions not observed in HCD-MS/MS. These include ions at m/z 287.1149 (C₁₆H₁₇O₄N₁) and m/z 286.1071 (C₁₆H₁₆O₄N₁), which arise from the characteristic Cα-Cβ bond cleavage acs.org.
Furthermore, UVPD-MS/MS analysis consistently identifies dityrosine-specific "reporter ions." These ions, observed at m/z 240.1019 and m/z 223.0752, serve as reliable markers for the presence of dityrosine cross-links in a sample, aiding in the validation of identified peptides nih.govuq.edu.auacs.orgacs.orgresearchgate.net. The ion at m/z 240.1018 is specifically identified as the dityrosine immonium ion acs.orgresearchgate.net.
The application of UVPD-MS/MS has been successfully demonstrated on model systems, such as the synthetic dityrosine cross-linked [GYAK]₂ homodimer peptide. Analysis of the [M + 2H]²⁺ precursor ion at m/z 437.2196 using 213 nm UVPD-MS/MS produced a semiquinone fragment ion at m/z 542.2603 and the characteristic Cα-Cβ fragment ion pairs at m/z 543.2680 and m/z 331.1846 acs.org. This demonstrates the utility of UVPD in elucidating the structure of more complex dityrosine-cross-linked species acs.org.
The combination of UVPD with other mass spectrometry techniques, such as hybrid UVPD-MS/MS and CID-MS³, has been shown to facilitate the sequencing of heterodimeric dityrosine cross-linked peptides nih.govuq.edu.auacs.org. This integrated approach, coupled with specialized software, provides a robust platform for the discovery and detailed characterization of dityrosine cross-linked peptides in complex biological samples nih.govuq.edu.auacs.org.
Interactive Data Tables
Table 1: Comparison of Fragmentation Efficiency for Protonated Dityrosine (m/z 361.1393)
| Fragmentation Method | Fragmentation Efficiency (%) |
| UVPD | 68-80 |
| HCD | 44 |
Table 2: Key Diagnostic Ions in UVPD-MS/MS of Dityrosine
| Ion Type | m/z | Formula | Description |
| Product Ion | 287.1149 | C₁₆H₁₇O₄N₁ | From Cα-Cβ cleavage |
| Product Ion | 286.1071 | C₁₆H₁₆O₄N₁ | From Cα-Cβ cleavage |
| Reporter Ion | 240.1019 | C₁₅H₁₄O₂N₁ | Dityrosine Immonium Ion |
| Reporter Ion | 223.0752 | C₁₅H₁₁O₂ | Dityrosine-specific fragment |
Table 3: UVPD-MS/MS Fragmentation of Dityrosine Cross-Linked [GYAK]₂ Homodimer ([M + 2H]²⁺ at m/z 437.2196)
| Fragment Ion Type | m/z |
| Semiquinone Fragment Ion | 542.2603 |
| Cα-Cβ Fragment Ion Pair 1 | 543.2680 |
| Cα-Cβ Fragment Ion Pair 2 | 331.1846 |
Research Applications and Experimental Models of Dityrosine Hydrochloride
Dityrosine (B1219331) Cross-linking in Biomaterials Engineering
The formation of dityrosine cross-links is a powerful method for creating robust and functional biomaterials. This approach mimics natural processes where dityrosine contributes to the mechanical properties of biological structures.
Dityrosine cross-linking is extensively used to develop hydrogels with tunable mechanical properties for applications in drug delivery, tissue engineering, and personalized medicine. asm.org The formation of these cross-links within a polymer network significantly influences the hydrogel's swelling behavior, elasticity, and network strength. asm.org
One common method to induce dityrosine formation is through visible light-induced photopolymerization, often using a ruthenium-based photoinitiator and a persulfate co-reactant. nih.gov By adjusting the concentrations of these reagents, the elastic moduli of hydrogels can be precisely controlled, ranging from a few kilopascals (kPa) to over 100 kPa, mimicking the stiffness of various natural tissues from the brain to bone. nih.gov
For instance, in protein-based hydrogels derived from bovine serum albumin (BSA) and casein, the mechanical properties can be significantly altered by modulating the accessibility of tyrosine residues. asm.orgnih.gov The addition of urea (B33335) before photopolymerization can increase the storage modulus of these hydrogels by as much as 650% while simultaneously enhancing their elasticity. asm.orgnih.gov This is attributed to the unfolding of the protein structure by urea, which exposes more tyrosine residues for cross-linking. asm.orgnih.gov
Interactive Table: Modulation of Mechanical Properties of Dityrosine-Crosslinked Hydrogels
| Precursor Protein | Modulating Agent | Effect on Mechanical Properties | Reference |
| Bovine Serum Albumin (BSA) | Urea | Increased storage modulus by 650% and enhanced elasticity. | asm.org |
| Artificial Protein | Ruthenium photoinitiator and persulfate concentrations | Elastic moduli can be modulated up to 40 kPa. | nih.gov |
| Elastin-like polypeptides (ELPs) | Ruthenium-based photoreaction | Storage moduli spanning from tens of Pa to hundreds of kPa. | acs.org |
The ability to tailor the mechanical properties of biomaterials makes dityrosine cross-linking a valuable tool in tissue engineering. Scaffolds with specific stiffness and elasticity can be designed to support cell growth, proliferation, and differentiation. nih.govacs.org
Dityrosine cross-linking has been successfully applied to create scaffolds from elastin-like polypeptides (ELPs) containing tyrosine residues. acs.org These scaffolds exhibit a wide range of storage moduli, making them potentially suitable for applications such as neuronal tissue engineering. acs.org Furthermore, these scaffolds have been shown to be cytocompatible, supporting the growth and proliferation of human fibroblast cells. acs.org
In another application, dityrosine photocrosslinking has been used to strengthen fibrin-based engineered tissues. nih.gov This method increases the mechanical strength and stiffness of the tissue constructs, which is crucial for their application in reconstructive surgery. The process relies on the inherent tyrosine residues within fibrin (B1330869) and other extracellular matrix proteins, eliminating the need for protein modification. nih.gov Research has also demonstrated that dityrosine cross-linking can accelerate wound healing in mouse fibroblast (NIH/3T3) cells when incorporated into collagen-like protein hydrogels. researchgate.net
Dityrosine as a Molecular Tool and Fluorescent Probe in Biochemical Studies
Dityrosine's intrinsic fluorescence makes it a valuable tool for studying protein structure and function. nih.gov It serves as a naturally occurring fluorescent probe that can provide information about the local environment within a protein and report on changes in protein conformation. nih.gov
The fluorescence of dityrosine is sensitive to its environment, including pH. nih.gov This property can be exploited to study pH-dependent conformational changes in proteins. The excitation maximum of dityrosine shifts from 285-290 nm at pH ~2 to 320-325 nm at pH ~10, with an emission maximum around 410 nm. nih.gov
A classic example of its use as a fluorescent probe is in studies of calmodulin, a calcium-binding protein. nih.gov Calmodulin contains tyrosine residues that can be induced to form dityrosine cross-links. By measuring the fluorescence polarization of the incorporated dityrosine, researchers can gain insights into how inter- and intramolecular cross-linking affects calmodulin's interactions with Ca²⁺ and its target enzymes. nih.gov The formation of dityrosine is also widely regarded as a biomarker for oxidative stress, indicating protein damage. plos.org
Engineering Protein Stability and Potency via Dityrosine Bonds (e.g., Vaccine Design)
The introduction of engineered dityrosine bonds can significantly enhance the stability and potency of therapeutic proteins, particularly in vaccine design. researchgate.net By strategically introducing tyrosine residues at specific locations within a protein structure, targeted dityrosine cross-links can be formed to "lock" the protein in a desired conformation. researchgate.net
This approach has been successfully applied to stabilize the prefusion conformation of the respiratory syncytial virus (RSV) fusion (F) protein, a key target for neutralizing antibodies. nih.govconsensus.app The resulting dityrosine-stabilized prefusion F protein (DT-preF) exhibits markedly improved stability and a longer shelf-life. nih.govconsensus.app
Crucially, this stabilization leads to a more potent immune response. In immunogenicity studies, DT-preF was found to be 11 times more potent than a previously stabilized version of the prefusion F protein. nih.govdundee.ac.uk This enhanced potency is attributed to the elicitation of a higher percentage of neutralizing antibodies, demonstrating a superior quality of the antibody response. consensus.app
Interactive Table: Comparison of Stabilized RSV Prefusion F Proteins
| Protein | Stabilization Method | Key Advantages | Reference |
| DT-preF | Engineered dityrosine cross-links | Markedly improved stability and shelf-life; 11X greater potency in immunogenicity studies. | nih.govconsensus.app |
| DS-Cav1 | Disulfide and cavity-filling mutations | A first-generation stabilized prefusion F protein. | nih.govdundee.ac.uk |
In vitro and Ex vivo Experimental Models for Dityrosine Research
A variety of experimental models are employed to study the formation, function, and pathological implications of dityrosine.
Q & A
Q. What solvents and storage conditions are optimal for handling dityrosine (hydrochloride) in experimental settings?
Dityrosine (hydrochloride) is soluble in ethanol, DMSO, and dimethylformamide (DMF) . For long-term stability, store the compound at -20°C , where it remains viable for at least four years. When preparing stock solutions, use anhydrous solvents to prevent hydrolysis, and aliquot to avoid repeated freeze-thaw cycles. Always consult safety data sheets (SDS) for handling guidelines, including wearing PPE (gloves, lab coats) and working in a ventilated hood .
Q. How is dityrosine (hydrochloride) quantified in protein oxidation studies?
Quantification typically employs reversed-phase HPLC coupled with fluorescence detection (excitation: 280 nm, emission: 410 nm) or mass spectrometry (SRM mode tracking m/z 361→315 transition). Calibration curves (1–100 µM for fluorescence; 1–50 µM for MS) are generated using commercial o,o′-dityrosine standards. Ensure chromatographic separation with a gradient elution system (e.g., sodium perchlorate/methanol buffers) and validate reproducibility via triplicate runs .
Advanced Research Questions
Q. What experimental models are suitable for studying dityrosine’s role in neurodegenerative diseases?
- In vivo models : Use C57BL/6 mice subjected to prolonged dityrosine administration (e.g., 10-week oral gavage) to assess hippocampal NMDA receptor downregulation and memory impairment .
- In vitro models : Employ HepG2 cells to investigate dityrosine’s antagonism of thyroid hormone (T3) signaling, focusing on PI3k/Akt/MAPK pathway modulation and thyroid receptor (TR) binding assays .
- Cross-validation : Combine fluorescence microscopy (for oxidative stress markers) with transcriptomic profiling to resolve conflicting roles of dityrosine as a passive biomarker vs. active pathogenic agent .
Q. How does dityrosine (hydrochloride) disrupt thyroid hormone (T3) signaling?
Dityrosine competitively inhibits T3 binding to thyroid hormone receptors (TRs), suppressing TR-mediated transcription. It also reduces cellular T3 uptake and downregulates PI3k/Akt/MAPK pathways, impairing T3-dependent cytoprotection. Methodologically, use radiolabeled T3 displacement assays and luciferase reporter systems to quantify TR antagonism. Validate findings with qPCR analysis of T3-responsive genes (e.g., Thrsp, Dio1) in hepatic tissues .
Q. How can researchers address contradictions in dityrosine’s reported effects across studies?
- Dose-response validation : Test a wide concentration range (nM to mM) to identify biphasic effects.
- Model specificity : Compare outcomes across cell types (e.g., neuronal vs. hepatic) and species.
- Multi-omics integration : Pair proteomic data (e.g., oxidized protein profiles) with metabolomic analysis to distinguish direct dityrosine actions from secondary oxidative cascades .
Methodological Design Questions
Q. What steps ensure reproducibility in dityrosine (hydrochloride) studies?
- Detailed protocols : Document exact solvent preparation, storage conditions, and administration routes (e.g., gavage volume/vehicle in mice).
- Positive/Negative controls : Include T3-treated samples (for TR studies) and antioxidants (e.g., NAC) to isolate oxidative effects.
- Data transparency : Report raw fluorescence/MS chromatograms and statistical parameters (e.g., AUC values, p-values) in supplementary materials, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .
Q. How should researchers design experiments to assess dityrosine’s impact on oxidative stress pathways?
- Time-course assays : Measure ROS levels (e.g., via DCFH-DA probes) at multiple timepoints post-dityrosine exposure.
- Pathway inhibition : Use PI3k/Akt inhibitors (e.g., LY294002) to confirm dityrosine’s modulation of survival pathways.
- Histological validation : In animal models, perform immunohistochemistry for oxidative damage markers (e.g., 8-OHdG) in target tissues like the liver or hippocampus .
Safety and Compliance
Q. What safety protocols are critical when handling dityrosine (hydrochloride)?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Decontaminate dityrosine waste via approved chemical disposal facilities.
- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with weak bases (e.g., sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
